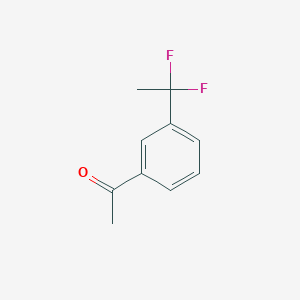

1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one

CAS No.: 1556404-07-9

Cat. No.: VC2879988

Molecular Formula: C10H10F2O

Molecular Weight: 184.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1556404-07-9 |

|---|---|

| Molecular Formula | C10H10F2O |

| Molecular Weight | 184.18 g/mol |

| IUPAC Name | 1-[3-(1,1-difluoroethyl)phenyl]ethanone |

| Standard InChI | InChI=1S/C10H10F2O/c1-7(13)8-4-3-5-9(6-8)10(2,11)12/h3-6H,1-2H3 |

| Standard InChI Key | MYVZMPJQLVOWRA-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)C(C)(F)F |

| Canonical SMILES | CC(=O)C1=CC(=CC=C1)C(C)(F)F |

Introduction

Physical and Chemical Properties

1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one is characterized by specific physicochemical properties that distinguish it from other organic compounds. Its molecular structure contains a difluoroethyl group at the meta position (3-position) of the phenyl ring, with an acetyl group (ethan-1-one) attached to the ring.

Table 1: Physical and Chemical Properties of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one

| Property | Value |

|---|---|

| CAS No. | 1556404-07-9 |

| Molecular Formula | C₁₀H₁₀F₂O |

| Molecular Weight | 184.18 g/mol |

| IUPAC Name | 1-[3-(1,1-difluoroethyl)phenyl]ethanone |

| Appearance | Not specified in sources |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Structural Features and Importance

The structural composition of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one includes several key features that contribute to its chemical behavior and potential applications. The difluoroethyl group (CF₂CH₃) attached to the meta position of the phenyl ring is particularly noteworthy.

Significance of the Difluoroethyl Group

The difluoroethyl moiety (CF₂Me) is of particular interest in organic chemistry and pharmaceutical research. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts, making them valuable in drug development . The CF₂Me group specifically has been identified as an emerging fluorinated functionality that can serve as a bioisostere for various functional groups, including the methoxy group .

Comparison with Similar Fluorinated Compounds

To better understand the unique properties of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one, it is helpful to compare it with structurally related compounds.

Table 2: Comparison of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one with Related Compounds

This comparison illustrates how small variations in structure, such as the position of substitution or the nature of the fluorinated group, can lead to distinct compounds with potentially different properties and applications .

Applications in Research and Development

1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one has potential applications across several fields due to its unique structural features and the properties imparted by the fluorine atoms.

Medicinal Chemistry Applications

In medicinal chemistry, fluorinated compounds like 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one are of particular interest for several reasons:

-

Enhanced lipophilicity, which can improve cell membrane permeability

-

Potentially improved metabolic stability in biological systems

-

Altered binding properties with target proteins

-

Potential use as a building block for more complex drug candidates

The difluoroethyl group is known to influence the pharmacokinetic properties of molecules, making compounds containing this moiety valuable in drug discovery efforts. The CF₂Me group can function as a bioisostere, potentially replacing other functional groups while maintaining or improving biological activity .

Current Research and Future Directions

Research on 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one and related difluoroethylated compounds represents an active area in organofluorine chemistry. Recent advances in synthetic methodologies for introducing the CF₂Me moiety suggest growing interest in this class of compounds.

Research Trends

Current research trends related to compounds containing the difluoroethyl functionality include:

-

Development of more efficient reagents for direct 1,1-difluoroethylation reactions

-

Exploration of the biological activities of compounds containing the CF₂Me group

-

Investigation of the CF₂Me group as a bioisostere for other functional groups

Future Research Opportunities

Future research directions that could further explore the potential of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-one include:

-

Optimization of synthesis protocols specifically for this compound

-

Detailed structure-activity relationship studies

-

Exploration of its reactivity and potential transformations

-

Investigation of specific biological targets and activities

-

Development of applications beyond medicinal chemistry, such as in materials science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume